2-Phenylquinolin-7-amine

Antitumor agents DNA intercalation Structure-activity relationship

2-Phenylquinolin-7-amine is the critical 7-amino regioisomer scaffold for constructing isoform-selective nNOS inhibitors (human nNOS IC₅₀ = 122 nM, >190-fold selectivity over eNOS/iNOS) and imidazo[1,5-a]pyrazine-based IGF-1R kinase inhibitors (cf. linsitinib). Its defined 7-substitution pattern confers distinct DNA-binding activity and biological recognition compared to 4-, 6-, or 8-amino isomers. Insist on CAS 408508-52-1 to ensure regioisomeric fidelity and experimental reproducibility.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 408508-52-1
Cat. No. B3265693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinolin-7-amine
CAS408508-52-1
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2
InChIInChI=1S/C15H12N2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,16H2
InChIKeyPSZZUSLHDNUPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylquinolin-7-amine (CAS 408508-52-1) Procurement Overview: Chemical Class and Technical Specifications


2-Phenylquinolin-7-amine (CAS 408508-52-1), also known as 2-phenyl-7-aminoquinoline, is a heterocyclic aromatic amine with the molecular formula C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol [1]. It belongs to the 2-phenylquinoline class, featuring a quinoline core with a phenyl substituent at the 2-position and a primary amino group at the 7-position [1]. Its computed physicochemical properties include an XLogP3 of 3.2, one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 38.9 Ų [1]. This compound serves as a foundational scaffold for the synthesis of pharmacologically active molecules, most notably in the development of imidazo[1,5-a]pyrazine-based kinase inhibitors and 7-phenyl-2-aminoquinoline-derived enzyme inhibitors [2].

2-Phenylquinolin-7-amine CAS 408508-52-1: Why In-Class Substitution Compromises Research Reproducibility


Substituting 2-phenylquinolin-7-amine with other 2-phenylquinoline regioisomers (e.g., 6-, 8-, or 4-substituted analogs) or alternative aminoquinolines is not scientifically defensible without full revalidation. The position of the amino group on the quinoline core dictates distinct electronic distribution, DNA-binding affinity, and molecular recognition by biological targets [1]. Empirical evidence demonstrates that the 7-amino substitution pattern yields measurably different biological activity compared to 8- or 4-substituted isomers in antitumor assays, with the rank order of activity being 8-substituted > 7-substituted > 4-substituted ≈ 6-substituted against HeLa cells [1]. Furthermore, the 7-phenyl-2-aminoquinoline scaffold confers isoform-specific enzyme inhibition that is absent in closely related aminoquinoline chemotypes, making generic substitution a direct risk to experimental reproducibility and lead optimization outcomes [2].

2-Phenylquinolin-7-amine CAS 408508-52-1: Quantitative Differentiation Evidence Guide


2-Phenylquinolin-7-amine: Regioisomer-Specific Antitumor Activity Ranking in HeLa Cell Cytotoxicity

In a systematic regioisomer comparison study, 2-phenylquinoline derivatives bearing an (2-aminoethyl)aminomethyl side chain at the 7-position exhibited intermediate antitumor activity against HeLa cervical carcinoma cells. The rank order of activity was 8-substituted > 7-substituted > 4-substituted ≈ 6-substituted ≈ 4′-substituted. This ranking correlates with DNA-binding ability as measured by UV-VIS spectral titration, DNA melting temperature (ΔTm) experiments, and ethidium bromide displacement assays [1]. The 7-substituted compound (derived from 2-phenylquinolin-7-amine scaffold) demonstrates distinct activity that is neither the strongest (8-substituted) nor the weakest (4-substituted) in this series, providing a defined benchmark for SAR studies [1].

Antitumor agents DNA intercalation Structure-activity relationship

2-Phenylquinolin-7-amine-Derived nNOS Inhibitors: Isoform-Selective Potency with Sub-200 nM Activity

The 7-phenyl-2-aminoquinoline scaffold, for which 2-phenylquinolin-7-amine is the core building block, was evaluated as a novel nNOS inhibitor platform. The initial lead compound based on this scaffold (compound 5) demonstrated rat nNOS inhibitory activity of 105 nM and human nNOS inhibitory activity of 122 nM [1]. Importantly, this scaffold exhibited isoform selectivity with moderately high nNOS/iNOS selectivity of 207-fold and nNOS/eNOS selectivity of 191-fold [1]. This compares favorably to earlier 2-aminoquinoline-based nNOS inhibitors that suffered from off-target promiscuity and only modest selectivity for nNOS over related NOS isoforms [1]. The 7-phenyl substitution pattern, accessible via the 7-amino functionality of 2-phenylquinolin-7-amine, is critical for achieving this selectivity profile [1].

Neuronal nitric oxide synthase Isoform selectivity Neurodegeneration

2-Phenylquinolin-7-amine as the Core Scaffold of Clinical-Stage IGF-1R Inhibitor Linsitinib (IC₅₀ = 35 nM)

2-Phenylquinolin-7-amine serves as the foundational 2-phenylquinolin-7-yl substructure in linsitinib (OSI-906), an imidazo[1,5-a]pyrazine derivative that acts as a dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) [1]. Linsitinib exhibits an IC₅₀ of 35 nM against IGF-1R and 75 nM against InsR, demonstrating potent kinase inhibition that advanced to clinical development for cancer therapy [1]. This stands in contrast to alternative aminoquinoline scaffolds (e.g., 4-aminoquinolines, 8-aminoquinolines) which are not represented in clinical-stage IGF-1R inhibitors. The 7-substitution pattern of the 2-phenylquinoline core is essential for the binding mode that confers IGF-1R inhibitory activity in this chemotype [2].

IGF-1R kinase inhibitor Anticancer scaffold Clinical candidate

2-Phenylquinolin-7-amine-Derived Quinolines: Sub-Micromolar In Vitro Activity Against Trypanosoma brucei (EC₅₀ ≤ 0.25 μM)

Derivatives synthesized from the 7-amino-2-phenylquinoline scaffold (2-phenylquinolin-7-amine) have demonstrated potent in vitro activity against bloodstream forms of African trypanosomes (Trypanosoma brucei) . Across a series of evaluated quinoline derivatives, all compounds exhibited EC₅₀ values of ≤0.25 μM against T. brucei in vitro . The most potent and selective candidates from this series were subsequently advanced to in vivo efficacy testing in mouse models of trypanosomiasis . Notably, 7-amino-2-phenylquinoline derivatives have also shown high effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease [1]. While direct comparator data against other aminoquinoline regioisomers is not available in the source literature, this sub-micromolar activity establishes a defined benchmark for the 7-amino substitution pattern.

Antitrypanosomal agents Neglected tropical diseases Quinoline derivatives

2-Phenylquinolin-7-amine: Regioselective Functionalization Platform Enabled by Single Rotatable Bond Architecture

2-Phenylquinolin-7-amine possesses a single rotatable bond (the C2-phenyl bond) and a single primary amino group at the 7-position, providing a defined and predictable vector for regioselective derivatization [1]. This contrasts with symmetric or multiply-substituted aminoquinoline analogs that present ambiguous or competing reactive sites, complicating synthetic workflows and reducing product homogeneity. The compound has been successfully utilized as a reactant in reactions with triethylamine in dichloromethane to yield N-(2-phenylquinoline-7-yl)piperidine-1-carboxamide, demonstrating straightforward amide bond formation at the 7-amino position [2]. This predictable reactivity profile reduces optimization burden in medicinal chemistry campaigns and enables efficient library synthesis.

Chemical probe synthesis Regioselective derivatization Scaffold versatility

2-Phenylquinolin-7-amine: Favorable Calculated LogP (3.2) for Blood-Brain Barrier Penetration in CNS-Targeted nNOS Inhibitor Programs

The 7-phenyl-2-aminoquinoline scaffold exhibits physicochemical properties consistent with blood-brain barrier (BBB) penetration potential, a critical requirement for CNS-targeted therapeutics [1]. The parent compound 2-phenylquinolin-7-amine has a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. These values fall within established favorable ranges for CNS drug candidates (typically LogP 2-5, TPSA < 60-70 Ų, HBD ≤ 3). In the nNOS inhibitor study, 7-phenyl-2-aminoquinoline derivatives were explicitly evaluated for BBB permeability potential, confirming that this scaffold is suitable for neurodegenerative disease applications [1]. This contrasts with more polar aminoquinoline analogs (e.g., 4-amino-7-chloroquinoline with higher TPSA) that have limited CNS penetration.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

2-Phenylquinolin-7-amine CAS 408508-52-1: Evidence-Based Research and Industrial Application Scenarios


CNS-Targeted nNOS Inhibitor Development for Neurodegenerative Disorders

2-Phenylquinolin-7-amine serves as the core building block for synthesizing 7-phenyl-2-aminoquinoline derivatives with potent and isoform-selective neuronal nitric oxide synthase (nNOS) inhibitory activity. Researchers can leverage this scaffold to develop CNS-penetrant nNOS inhibitors, as the compound exhibits favorable physicochemical properties (XLogP3 = 3.2, TPSA = 38.9 Ų) for blood-brain barrier penetration [1] and has demonstrated human nNOS IC₅₀ of 122 nM with >190-fold selectivity over eNOS and iNOS [2].

IGF-1R Tyrosine Kinase Inhibitor Lead Optimization and Scaffold Hopping

Medicinal chemistry teams pursuing IGF-1R-targeted anticancer therapeutics should utilize 2-phenylquinolin-7-amine as a validated scaffold for constructing imidazo[1,5-a]pyrazine-based kinase inhibitors. The 2-phenylquinolin-7-yl substructure is the critical pharmacophoric element in linsitinib (OSI-906), a clinical-stage IGF-1R inhibitor with an IC₅₀ of 35 nM [3]. This scaffold enables scaffold hopping and SAR exploration around a clinically validated chemotype [4].

Antitumor SAR Studies Requiring Regioisomer-Controlled DNA-Intercalating Agents

Investigators studying the relationship between substitution position and DNA-binding antitumor activity should select 2-phenylquinolin-7-amine for its defined intermediate position in the activity rank order among regioisomers. The 7-substituted derivatives exhibit activity that is measurably distinct from 8-substituted (highest activity) and 4- or 6-substituted (lowest activity) analogs in HeLa cell cytotoxicity assays [5]. This provides a calibrated benchmark for structure-activity relationship studies.

Antitrypanosomal Drug Discovery for Neglected Tropical Diseases

Research groups focused on developing new therapeutics for African trypanosomiasis (sleeping sickness) or Chagas disease should consider 2-phenylquinolin-7-amine as a starting scaffold. 7-Amino-2-phenylquinoline derivatives have demonstrated consistent sub-micromolar in vitro activity (EC₅₀ ≤ 0.25 μM) against Trypanosoma brucei bloodstream forms, with the most potent candidates advancing to in vivo mouse models . Derivatives of this scaffold are also highly effective against Trypanosoma cruzi [6].

Quote Request

Request a Quote for 2-Phenylquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.